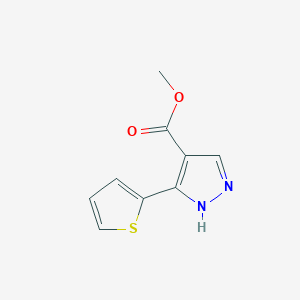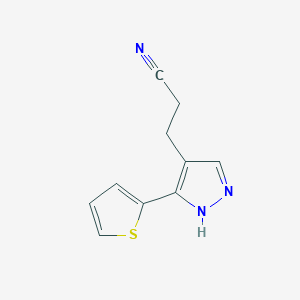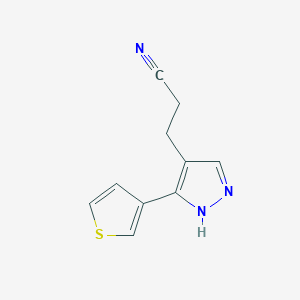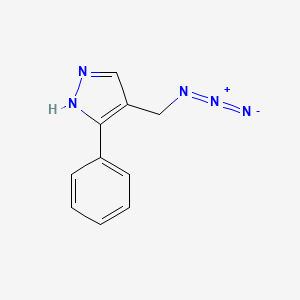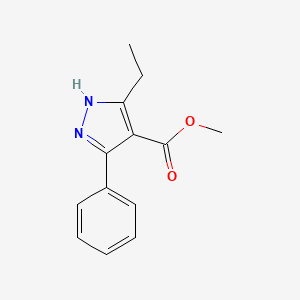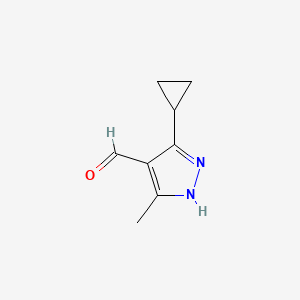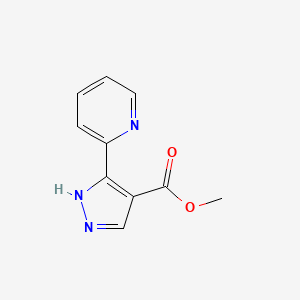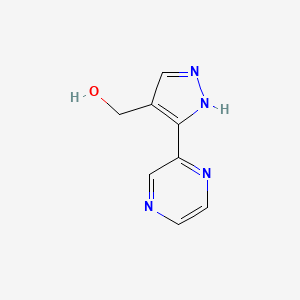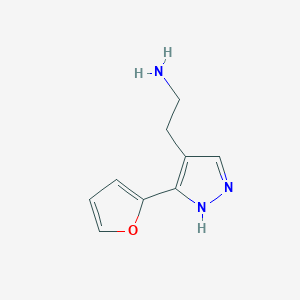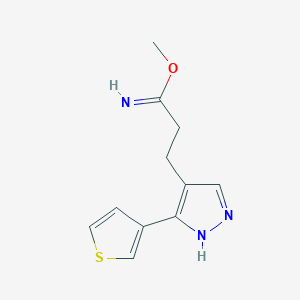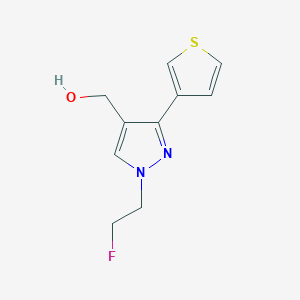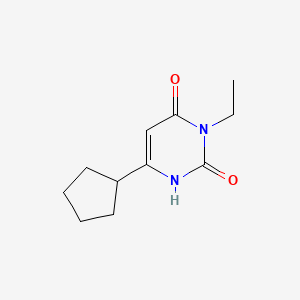
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CETPD) is an organic compound that has been studied for its potential applications in various scientific fields. CETPD is a type of pyrimidine-based heterocyclic compound, which is a class of organic molecules that contains both carbon and nitrogen atoms in a ring-like structure. CETPD is of particular interest due to its unique chemical properties, which have been explored in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Compounds 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as part of the broader family of tetrahydropyrimidine-2,4-diones, has been a subject of interest in synthetic chemistry due to its utility as a building block for various heterocyclic compounds. For instance, cyclization reactions of related tetrahydropyrimidinones have been employed to synthesize novel derivatives with potential applications in medicinal chemistry and material science. Mekuskiene and Vainilavicius (2006) demonstrated the synthesis of pyrimidine-2,4-dione derivatives through cyclization, showcasing the chemical versatility of these compounds Mekuskiene & Vainilavicius, 2006.
Molecular Structure and Optical Properties The molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-diones have been extensively studied, highlighting their potential in non-linear optical applications due to significant hyperpolarizability. Al-Abdullah et al. (2014) conducted theoretical investigations to explore the HOMO-LUMO energy gap and other electronic properties of a closely related compound, indicating its promise in non-linear optical applications Al-Abdullah et al., 2014.
Antiviral and Antibacterial Potential Research into the biological activities of tetrahydropyrimidine-2,4-diones has also uncovered their potential as antiviral and antibacterial agents. El‐Sayed et al. (2009) synthesized N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to high antiviral activity against the hepatitis B virus, suggesting a promising avenue for the development of new antiviral drugs El‐Sayed, Ramiz, & Abdel-Rahman, 2009.
Supramolecular Assemblies and Material Science The dihydropyrimidine-2,4-(1H,3H)-dione functionality has also been explored for its role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed 2D and 3D networks through extensive hydrogen bonding, demonstrating the potential for constructing complex supramolecular structures Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.
Eigenschaften
IUPAC Name |
6-cyclopentyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(14)7-9(12-11(13)15)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKISLIAHBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



